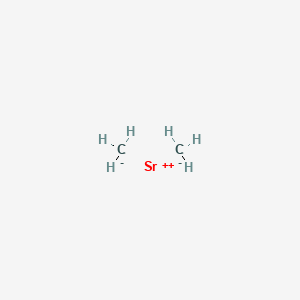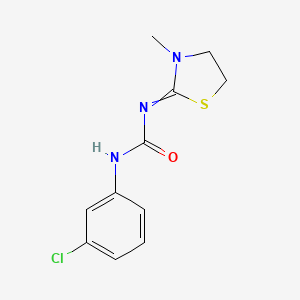
N-(3-Chlorophenyl)-N'-(3-methyl-1,3-thiazolidin-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea: is an organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea typically involves the reaction of 3-chloroaniline with 3-methyl-1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the thiazolidine-2-thione, followed by the elimination of hydrogen sulfide.
Industrial Production Methods: In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea can be compared with other similar compounds, such as:
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.
N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)carbamate: Contains a carbamate group instead of a urea group.
The uniqueness of N-(3-Chlorophenyl)-N’-(3-methyl-1,3-thiazolidin-2-ylidene)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101042-87-9 |
|---|---|
Fórmula molecular |
C11H12ClN3OS |
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(3-methyl-1,3-thiazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H12ClN3OS/c1-15-5-6-17-11(15)14-10(16)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,16) |
Clave InChI |
NAIYZHOZZGJYCG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCSC1=NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


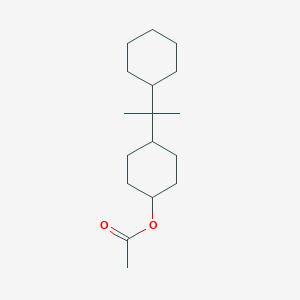
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
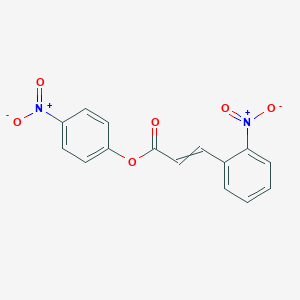
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
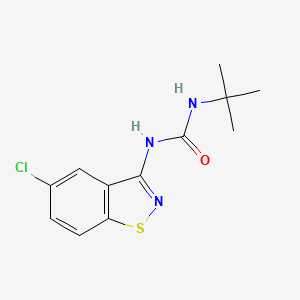
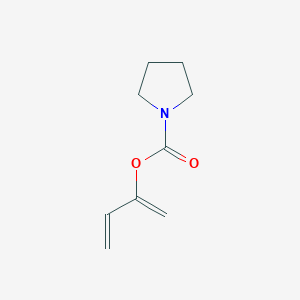
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
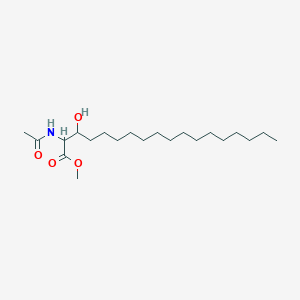
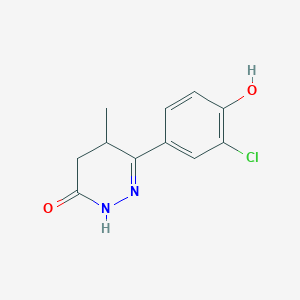
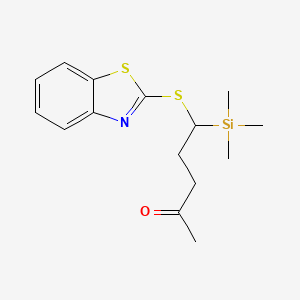
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
